Gisadenafil besylate

Catalog No.
S004610
CAS No.
334827-98-4
M.F
C29H39N7O8S2
M. Wt
677.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gisadenafil besylate

CAS Number

334827-98-4

Product Name

Gisadenafil besylate

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C29H39N7O8S2

Molecular Weight

677.8 g/mol

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N

SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Synonyms

Alternative Name: UK 369003

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Description

Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation.
Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.

PDE5 Inhibition:

PDE5 is an enzyme found in smooth muscle cells throughout the body, including those lining the blood vessels in the lungs and penis. When PDE5 is inhibited, it leads to relaxation of these smooth muscle cells, which can improve blood flow. This property is why PDE5 inhibitors like sildenafil (Viagra) are used to treat erectile dysfunction.

Studies suggest Gisadenafil besylate may act similarly to sildenafil, but with a potentially different pharmacological profile. Some research indicates Gisadenafil besylate might have a longer duration of action compared to sildenafil []. However, more research is needed to confirm these findings.

Current Areas of Research:

Gisadenafil besylate is currently being investigated for its potential use in treating pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries supplying the lungs. This can lead to shortness of breath, fatigue, and right heart failure.

Early studies suggest Gisadenafil besylate may improve blood flow and exercise capacity in patients with PAH []. However, large-scale clinical trials are needed to determine the medication's safety and efficacy for this condition.

Gisadenafil besylate is a synthetic chemical compound that functions as a selective inhibitor of phosphodiesterase type 5. It is characterized by its ability to enhance erectile function by increasing blood flow to the corpus cavernosum of the penis. This compound is recognized for its potential therapeutic effects in managing erectile dysfunction and has been under research since its initial development by Pfizer Inc. Its chemical structure can be represented as C22H30N6O4S with a CAS number of 334827-98-4 .

The mechanism of action of Gisadenafil besylate is not fully elucidated in publicly available research. However, its classification as a PDE inhibitor suggests a potential role in regulating cellular signaling pathways by affecting the breakdown of a molecule called cyclic guanosine monophosphate (cGMP) []. cGMP is involved in various physiological processes, and its modulation might influence different cellular functions depending on the specific tissue [].

The primary chemical reaction involving gisadenafil besylate is its interaction with phosphodiesterase type 5 enzymes. By inhibiting these enzymes, gisadenafil prevents the degradation of cyclic guanosine monophosphate, leading to prolonged vasodilation and increased blood flow. The reaction can be summarized as follows:

Cyclic Guanosine MonophosphatePDE5 InhibitionIncreased Vasodilation\text{Cyclic Guanosine Monophosphate}\xrightarrow{\text{PDE5 Inhibition}}\text{Increased Vasodilation}

This mechanism is crucial for its efficacy in treating erectile dysfunction .

Gisadenafil besylate exhibits significant biological activity as a phosphodiesterase type 5 inhibitor. Its mechanism involves blocking the breakdown of cyclic guanosine monophosphate, which is essential for smooth muscle relaxation and increased blood flow. This action results in improved erectile function in patients suffering from erectile dysfunction. Studies have indicated that gisadenafil has a favorable pharmacokinetic profile, including oral bioavailability .

The synthesis of gisadenafil besylate typically involves several steps that include the formation of the core structure followed by the introduction of the besylate group. While specific proprietary methods may vary among manufacturers, general synthetic routes often include:

  • Formation of the Base Compound: The initial synthesis begins with precursors that form the core structure of gisadenafil.
  • Besylation Reaction: The core compound is then reacted with benzenesulfonic acid to form the besylate salt.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications .

Gisadenafil besylate is primarily used in the treatment of erectile dysfunction. Its ability to enhance blood flow makes it a valuable therapeutic agent in urology. Additionally, ongoing research may explore its potential applications in other areas such as pulmonary hypertension and cardiovascular health due to its vasodilatory effects .

Research on gisadenafil besylate has indicated potential interactions with other medications commonly used for erectile dysfunction or cardiovascular diseases. Notably, combining it with nitrates can lead to significant hypotensive effects due to enhanced vasodilation. Therefore, careful consideration and monitoring are necessary when prescribing this compound alongside other medications .

Several compounds share similarities with gisadenafil besylate in terms of their mechanism and therapeutic applications. Below are some notable examples:

Compound NameMechanismUnique Features
SildenafilPhosphodiesterase type 5 inhibitorFirst marketed PDE5 inhibitor; well-established use
TadalafilPhosphodiesterase type 5 inhibitorLonger half-life; can be taken daily
VardenafilPhosphodiesterase type 5 inhibitorRapid onset; similar efficacy to sildenafil

Gisadenafil besylate stands out due to its specific formulation as a besylate salt which may enhance solubility and bioavailability compared to some other forms .

The industrial sequence that was finally adopted at pilot-plant scale is outlined in Figure 1 and summarised numerically in Table 1.

  • Construction of the pyrazole core. Ethyl three-ethyl-one-five-carboxylate is condensed with hydrazine hydrate to give ethyl three-ethyl-one-five-pyrazole. Subsequent alkaline hydrolysis furnishes the corresponding carboxylic acid in eighty-five percent isolated yield [1].
  • Nitration-amidation sequence. Fuming nitric acid in concentrated sulfuric acid converts the acid to the four-nitro derivative; amidation with thionyl chloride and aqueous ammonia affords four-nitro-three-propyl-one-pyrazole-five-carboxamide (ninety-one percent overall) [1].
  • O-alkylation. Sodium carbonate–mediated reaction with two-bromoethyl methyl ether in tetrahydrofuran–water installs the two-methoxyethyl side-chain (fifty-seven to seventy-four percent, depending on base and halide quality) [1].
  • Catalytic reduction. Five percent palladium on carbon under fifty-pound-per-square-inch hydrogen converts the nitro group to the four-amino species in eighty-eight percent yield [1].
  • Key amide coupling. Carbonyldiimidazole activation of two-ethoxy-five-(four-ethyl-one-piperazinyl-sulfonyl) nicotinic acid followed by addition of the amino-pyrazole produces the bis-amide in eighty-eight percent yield; ethyl acetate is used both as solvent and crystallisation medium [1].
  • Intramolecular cyclisation. Potassium tert-butoxide in ethanol at one-hundred-twenty degrees Celsius closes the pyrazolopyrimidinone ring, delivering the free base (seventy-eight percent, melting point one-hundred-sixty-two degrees Celsius) [1].
  • Salt formation. The free base is dissolved in a four-percent-water–methyl ethyl ketone mixture at reflux. Stoichiometric benzene sulfonic acid is added slowly; controlled solvent exchange and cooling precipitate Gisadenafil besylate in ninety-six percent yield as a white crystalline solid (melting point two-hundred-forty-three degrees Celsius) [1].

Table 1. Representative Isolated Yields across the Seven-Step Sequence

StepKey transformationPrincipal reagents / solventLaboratory yield (%)Pilot-scale yield (%)
1Pyrazole constructionHydrazine hydrate, acetic acid85 [1]83 [1]
2Nitration → amidationFuming nitric acid, thionyl chloride, ammonia91 [1]89 [1]
3O-alkylationTwo-bromoethyl methyl ether, sodium carbonate, tetrahydrofuran–water57–74 [1]70 [1]
4Catalytic reductionHydrogen, palladium on carbon, methanol88 [1]87 [1]
5Amide couplingCarbonyldiimidazole, ethyl acetate88 [1]85 [1]
6CyclisationPotassium tert-butoxide, ethanol78 [1]75 [2]
7Besylate salt formationBenzene sulfonic acid, methyl ethyl ketone–water96 [1]94 [3]

Optimisation of Reaction Conditions for Industrial-Scale Production

Process research focused on safety, sustainability and impurity control.
Temperature and solvent choice. The ring-closing cyclisation was originally performed in dimethylformamide at one-hundred-fifty degrees Celsius. Re-optimisation showed that ethanol at one-hundred-twenty degrees combined with potassium tert-butoxide gave equivalent conversion with lower thermal load and easier solvent recovery [2].
Base selection. Potassium tert-butoxide gave cleaner profiles than sodium hydride, eliminating exothermic quenching and reducing inorganic salt burden by approximately thirty-five percent [2].
Salt-formation medium. A four-percent (v / v) water content in methyl ethyl ketone balanced impurity purge with crystallisation efficiency; higher water lowered yield, while anhydrous solvent retained trace benzene sulfonic acid in the mother liquor [1].
Stoichiometry of benzene sulfonic acid. Using a one-to-one molar ratio with a maximum five percent excess avoided over-acidification that triggers sulfonate-ester by-products (see Section 1.3) [3].
Process analytical controls. In-line reaction calorimetry for the nitration step allowed real-time heat-flow monitoring. Combined with Fourier-transform infrared spectroscopy probes, this shortened hazard evaluation time by forty-eight hours per batch [2].
Solvent recycle. Reflux-and-distil operations in steps five through seven recover more than eighty-five percent of ethyl acetate and methyl ethyl ketone for direct reuse, cutting volatile-organic-compound emissions by twenty-two percent annually [2].

Impurity Profiling and Quality Control Strategies

Critical Impurity: Ethyl benzenesulfonate

Investigators identified ethyl benzenesulfonate, a potential genotoxic alkyl sulfonate, during final salt formation. Mechanistic studies using deuterium-labelled ethanol proved that its appearance is independent of residual ethanol in the free base; instead, it arises when benzene sulfonic acid is present in greater than stoichiometric excess and reacts with the ethoxy side-chain of the active pharmaceutical ingredient [3] [4].

Control measures

  • Limit the acid to a maximum of one-hundred-and-five percent of theory.
  • Maintain four-percent water in methyl ethyl ketone to remove unreacted acid into the aqueous phase.
  • Hold the slurry below forty degrees Celsius once precipitation commences; higher temperatures favour esterification kinetics.
    These controls keep ethyl benzenesulfonate below the detection limit of zero-point-five parts per million by high performance liquid chromatography with ultraviolet detection coupled to mass spectrometry [3].

Additional Process-Related Impurities

ImpuritySynthetic originTypical un-controlled level (ppm)Target specification (ppm)Principal control
Unalkylated pyrazole amideIncomplete step 3 O-alkylation25020Extend residence time by sixty minutes [1]
Over-sulfonylated nicotinic acid analoguesExcess chlorosulfonic acid during acid-chloride preparation18010Strict temperature below minus five degrees Celsius in chlorosulfonylation [2]
Residual dimethylformamideHistorical solvent in cyclisation90050Replace dimethylformamide with ethanol [2]
Ethyl benzenesulfonateSee above<1 with controls<0.5Acid stoichiometry and water content [3]

Quality-Control Analytics

  • High performance liquid chromatography for assay and related substances (limit of quantification one part per million) [3].
  • Gas chromatography with flame-ionisation detection for residual solvents (limit of quantification ten parts per million) [2].
  • Powder X-ray diffraction fingerprint at two-theta values seven-point-two, twelve-point-one and twenty-two-point-five degrees confirms the besylate crystal form [1].
  • Karl Fischer coulometry ensures moisture remains below three-tenths percent w / w prior to milling, preventing hydrolytic generation of sulfonate esters [4].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

677.23015357 g/mol

Monoisotopic Mass

677.23015357 g/mol

Heavy Atom Count

46

UNII

T4S08274OY

Dates

Modify: 2023-09-12

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